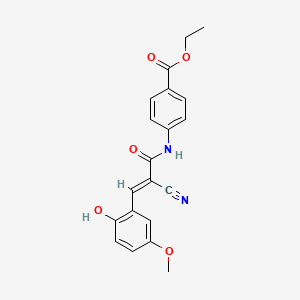

![molecular formula C8H11BF3KO2 B2559415 Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate CAS No. 1580472-97-4](/img/structure/B2559415.png)

Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate, also known as KTFB, is a boron-containing compound that has gained attention in recent years due to its potential applications in the field of organic synthesis. This compound is a versatile reagent that can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and palladium-catalyzed C-H activation. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate and related compounds have been explored for their synthesis and structural properties. Studies like those by Lawson et al. (1993) and Atroshchenko et al. (1999) have focused on the synthesis of similar spiroketals and their stereochemistry, including methods like bromination and X-ray diffraction analysis (Lawson et al., 1993); (Atroshchenko et al., 1999).

Applications in Organic Synthesis

- This chemical plays a crucial role as an intermediate in the synthesis of various organic compounds. For instance, Zhang Feng-bao (2006) discussed its use in creating pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

Utilization in Cross-Coupling Reactions

- The compound is significant in stereospecific cross-coupling reactions, as shown by Molander and Wisniewski (2012). They demonstrated its application in creating protected secondary alcohols via palladium-catalyzed Suzuki-Miyaura reactions (Molander & Wisniewski, 2012).

Role in Pheromone and Insect Research

- Research by Francke and Kitching (2001) highlighted its relevance in studying insect pheromones. Spiroacetals like the one are found in insect secretions and play a role in communication and behavioral modulation in insects (Francke & Kitching, 2001).

Catalysis and Enantioselective Synthesis

- The compound is also used in catalysis and enantioselective synthesis processes. For example, Nguyen et al. (2012) described its application in the organocatalytic enantioselective synthesis of bicyclic β-lactones (Nguyen et al., 2012).

Contribution to Asymmetric Catalysis

- Pucheault et al. (2002) investigated the use of related potassium organotrifluoroborates in rhodium-catalyzed asymmetric 1,4-additions, demonstrating its value in producing high-yield and enantioselective adducts (Pucheault et al., 2002).

Exploration in Fluorination and Rearrangement

- Research into the fluorination and rearrangement of related compounds like 1,4-dioxan, as studied by Burdon and Parsons (1971), provides insight into the chemical behavior under different conditions (Burdon & Parsons, 1971).

Implications in Spiroketal Synthesis

- The synthesis of spiroketal natural products, including 1,6-dioxaspiro[4.5]decanes, has been an area of interest, with Iwata et al. (1988) contributing to the understanding of enantioselective synthesis processes (Iwata et al., 1988).

Biomedical Applications

- Finally, applications in biomedical fields, such as the synthesis and characterization of vic-dioximes containing the 1,4-dioxaspiro[4.5]decanes, as explored by Canpolat and Kaya (2004), underscore the compound's potential in drug development and medicinal chemistry (Canpolat & Kaya, 2004).

Eigenschaften

IUPAC Name |

potassium;1,4-dioxaspiro[4.5]dec-7-en-8-yl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BF3O2.K/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14-8;/h1H,2-6H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWUQHLPWVRHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CCC2(CC1)OCCO2)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BF3KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

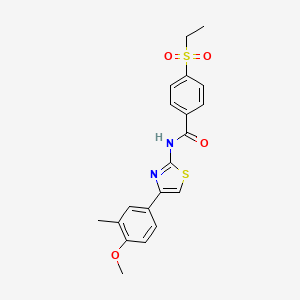

![7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B2559332.png)

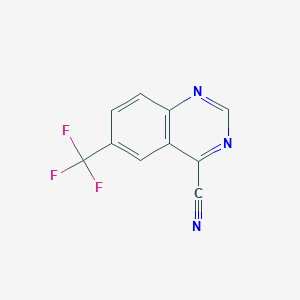

![N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559335.png)

![(2-(3-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2559336.png)

![5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2559342.png)

![N-[(5-bromopyrazin-2-yl)methyl]-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2559345.png)

![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2559348.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2559351.png)

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2559352.png)

![1-[5-(4-Nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2559354.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2559355.png)